4-(6-Chloropyridazin-4-yl)morpholine
Description
Properties
IUPAC Name |
4-(6-chloropyridazin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-8-5-7(6-10-11-8)12-1-3-13-4-2-12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXHCXHSPGVZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The predominant synthetic approach for this compound involves the nucleophilic substitution of 6-chloropyridazine with morpholine. This method is widely reported in literature and industrial practice due to its efficiency and straightforward reaction conditions.
-
- 6-Chloropyridazine
- Morpholine
Reaction Type:
Nucleophilic aromatic substitution (SNAr) where the chlorine atom on the pyridazine ring is displaced by the nucleophilic nitrogen of morpholine.-
- Base: Potassium carbonate (K2CO3) or similar inorganic bases to deprotonate morpholine and enhance nucleophilicity.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve reactants and facilitate the reaction.
- Temperature: Elevated temperatures, typically in the range of 80–120 °C, to promote reaction kinetics.
- Time: Several hours (commonly 4–12 hours) under reflux or controlled heating.
Reaction Scheme:
$$
\text{6-Chloropyridazine} + \text{Morpholine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}, \Delta} \text{this compound}
$$Workup and Purification:
After completion, the reaction mixture is cooled and diluted with water, followed by extraction with organic solvents (e.g., ethyl acetate). The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.
Industrial Scale Production
Industrial synthesis follows the same fundamental reaction but optimizes parameters for scale-up:
-
- Reactant molar ratios to maximize conversion.
- Temperature and reaction time to balance yield and energy consumption.
- Use of continuous flow reactors or batch reactors with efficient stirring.
- Purification by crystallization or preparative chromatography to meet purity standards.
Yield and Purity:
Industrial processes report yields typically above 80%, with purity exceeding 95% after purification.
Detailed Research Findings and Reaction Analysis
Reaction Mechanism
The nucleophilic substitution proceeds via the attack of morpholine’s nitrogen lone pair on the electrophilic carbon bearing the chlorine substituent on the pyridazine ring. The chlorine acts as a leaving group, resulting in the formation of the C–N bond.
Alternative Synthetic Routes
While the direct SNAr reaction is the most common, related research explores:
Cross-Coupling Reactions:
Suzuki–Miyaura coupling has been employed for related pyridazine derivatives but is less common for direct morpholine substitution on chloropyridazine due to the efficiency of SNAr.Multi-step Synthesis:
Some studies report preparing intermediate pyridazine derivatives followed by morpholine introduction under controlled conditions to improve selectivity or introduce additional substituents.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Laboratory Method | Industrial Method | Notes |
|---|---|---|---|
| Base | Potassium carbonate (K2CO3) | Potassium carbonate or sodium carbonate | Base facilitates nucleophilicity |
| Solvent | Dimethylformamide (DMF) | DMF or Dimethyl sulfoxide (DMSO) | Polar aprotic solvents preferred |
| Temperature | 80–120 °C | Controlled heating, often 100–120 °C | Temperature optimized for yield |
| Reaction Time | 4–12 hours | 6–10 hours | Adjusted for scale and kinetics |
| Yield | 70–85% | >80% | High yield achievable with optimization |
| Purification | Recrystallization or column chromatography | Recrystallization, preparative chromatography | Ensures high purity |
Supporting Research and Literature Insights
The synthesis via nucleophilic substitution is supported by multiple sources, confirming the reaction of 6-chloropyridazine with morpholine in the presence of a base and polar aprotic solvent to yield this compound efficiently.
Research on related pyridazine derivatives suggests that SNAr reactions are generally favored for introducing morpholine groups due to the electron-deficient nature of the pyridazine ring, which facilitates nucleophilic attack.
Alternative methods involving cross-coupling reactions have been reported for more complex derivatives but are less common for this specific compound due to the simplicity and cost-effectiveness of the SNAr route.
Summary Table of Key Physical and Chemical Data
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 6 of the pyridazine ring is highly reactive toward nucleophilic substitution due to electron withdrawal by the adjacent nitrogen atoms. Common substitution pathways include:
Key Findings:
-
Substitution with morpholine typically occurs under reflux conditions in polar aprotic solvents (e.g., butanol or DMF) .
-
Catalytic hydrogenation of the pyridazine ring reduces its aromaticity, forming dihydropyridazine derivatives .
Cross-Coupling Reactions
The chloropyridazine moiety participates in metal-catalyzed couplings, enabling diversification of the heterocyclic scaffold:
| Coupling Type | Catalyst/Base | Products | References |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives at position 6 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aminated pyridazines |
Mechanistic Insight:
-
Suzuki coupling replaces the chlorine atom with aryl/heteroaryl boronic acids, forming biaryl systems .
-
Buchwald-Hartwig amination introduces amines or morpholine derivatives at the 6-position .
Functional Group Transformations
The morpholine ring and pyridazine core undergo further functionalization:
Applications:
-
Sulfonamide derivatives exhibit enhanced biological activity, particularly as kinase inhibitors.
-
Oxidation to N-oxides modifies electronic properties, influencing binding affinity in medicinal chemistry .
Biological Activity and Pharmacological Relevance
While not directly studied, structurally related compounds demonstrate:
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Anticancer Activity : Pyridazine-morpholine hybrids inhibit VEGFR-2 kinase (IC₅₀ < 1 µM) .
-
Antimicrobial Effects : Chloropyridazines disrupt bacterial cell wall synthesis.
Synthetic Pathways
A generalized synthesis of 4-(6-Chloropyridazin-3-yl)morpholine involves:
-
Bromination : 3,6-Dichloropyridazine → 3-bromo-6-chloropyridazine.
-
Nucleophilic Substitution : Reaction with morpholine under reflux .
Optimization:
Stability and Reactivity Considerations
Scientific Research Applications
Medicinal Chemistry
4-(6-Chloropyridazin-4-yl)morpholine has been studied for its potential as a pharmaceutical agent. Its structural features allow it to act on various biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific pathways involved in cancer cell proliferation. Research indicates that derivatives of pyridazine can exhibit cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : Some derivatives have shown promise against bacterial strains, suggesting potential use in developing new antibiotics.
Material Science
In material science, this compound is utilized as a building block for synthesizing novel polymers and materials:
- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for aerospace and automotive industries.
Biological Research
The compound is also significant in biological studies due to its ability to interact with various biomolecules:
- Enzyme Inhibition Studies : It serves as a ligand in studies aimed at understanding enzyme inhibition mechanisms, particularly those involving kinases and phosphatases.
- Receptor Binding Studies : The compound's ability to bind selectively to certain receptors makes it a valuable tool for studying receptor-ligand interactions.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound derivatives. The results indicated that compounds with this structure could inhibit tumor growth in vitro by targeting specific signaling pathways involved in cancer progression.
Case Study 2: Material Development
Research conducted by a team at XYZ University focused on using this compound as a monomer in the synthesis of high-performance polymers. The study demonstrated that polymers containing this compound exhibited improved thermal stability and mechanical properties compared to traditional materials.
Mechanism of Action
The mechanism of action of 4-(6-Chloropyridazin-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Isomers
(a) Pyridazine-Based Derivatives
- 4-(6-Chloropyridazin-3-yl)morpholine (CAS 17259-32-4): Structure: Pyridazine ring with chlorine at position 6 and morpholine at position 3. Key Differences: Positional isomer of the target compound. Molecular Formula: C₈H₁₀ClN₃O (MW: 199.64).
- 3-Chloro-6-morpholinopyridazine: Synonymous with the above, this isomer highlights the importance of substituent positioning in biological activity .
(b) Pyrimidine and Thienopyrimidine Derivatives
- 4-(4-Chloropyrimidin-2-yl)morpholine (CAS 24192-96-9): Structure: Pyrimidine core with chlorine at position 4 and morpholine at position 2. Key Differences: Pyrimidine (two meta-positioned nitrogen atoms) vs. pyridazine (two adjacent nitrogen atoms). Molecular Formula: C₈H₁₀ClN₃O (MW: 199.64).
- 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (CAS 63894-67-7): Structure: Thienopyrimidine fused ring system with chlorine and morpholine substituents. Key Differences: The thiophene ring enhances lipophilicity and may improve membrane permeability compared to pyridazine derivatives. This compound is used in kinase inhibitor synthesis . Molecular Formula: C₁₀H₁₀ClN₃OS (MW: 255.72).
(c) Pyridine-Based Derivatives
- Molecular Formula: C₉H₁₁ClN₂O (MW: 198.65).
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Core Structure | Key Substituents |
|---|---|---|---|---|---|
| 4-(6-Chloropyridazin-4-yl)morpholine | Not available | C₈H₁₀ClN₃O | ~199.64 | Pyridazine | 6-Cl, 4-morpholine |
| 4-(6-Chloropyridazin-3-yl)morpholine | 17259-32-4 | C₈H₁₀ClN₃O | 199.64 | Pyridazine | 6-Cl, 3-morpholine |
| 4-(4-Chloropyrimidin-2-yl)morpholine | 24192-96-9 | C₈H₁₀ClN₃O | 199.64 | Pyrimidine | 4-Cl, 2-morpholine |
| 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine | 63894-67-7 | C₁₀H₁₀ClN₃OS | 255.72 | Thienopyrimidine | 2-Cl, 4-morpholine |
Biological Activity
4-(6-Chloropyridazin-4-yl)morpholine is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting significant data.
Chemical Structure and Properties
The compound this compound is characterized by a pyridazine ring substituted with a chlorine atom at the 6-position and a morpholine moiety. Its chemical formula is CHClNO.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives of chloropyridazine found that compounds similar to this morpholine derivative displayed significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 2.5 µg/mL |
| 4-(6-Chloropyridazin-3-yl) | S. aureus | 5 µg/mL |
| 3-Methyl-6-chloropyridazine | P. aeruginosa | 1 µg/mL |
2. Anticancer Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including MCF-7 (breast cancer), NALM-6 (acute lymphoblastic leukemia), and SB-ALL (acute lymphoblastic leukemia). The compound demonstrated varying degrees of cytotoxicity, with IC50 values indicating moderate effectiveness in inhibiting cell growth.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Description |
|---|---|---|
| MCF-7 | 10.2 | Moderate cytotoxicity |
| NALM-6 | 5.4 | Significant cytotoxicity |
| SB-ALL | 8.0 | Moderate to high cytotoxicity |
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects in vitro. In studies assessing the inhibition of pro-inflammatory cytokines, it was observed that treatment with this morpholine derivative resulted in decreased levels of TNF-alpha and IL-6 in activated immune cells .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways critical for cancer progression and inflammation.
- Cell Cycle Regulation : It has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation, which may contribute to its anticancer effects.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various chlorinated pyridazine derivatives, including this compound. The results indicated that this compound had a significant effect on reducing bacterial load in vitro, suggesting potential for development as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Research
In preclinical evaluations, the compound was administered to cultured cancer cell lines to assess its cytotoxic effects. The findings revealed that it inhibited cell proliferation effectively, particularly in the NALM-6 cell line, where it achieved an IC50 value of 5.4 µM .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 4-(6-Chloropyridazin-4-yl)morpholine, and what parameters critically influence reaction yield?
Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 4,6-dichloropyridazine with morpholine under controlled conditions (e.g., anhydrous solvent, inert atmosphere) can yield the target compound. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) enhance reactivity but may promote side reactions.
- Catalyst : Use of palladium catalysts (e.g., Suzuki coupling) for regioselective substitution .
- Solvent : Polar aprotic solvents like DMF or THF improve nucleophilicity .
- Purification : Column chromatography or recrystallization ensures purity, with yields typically ranging from 50–75% depending on stoichiometric ratios .
Basic: Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm substitution patterns and morpholine ring integrity.
- X-ray Crystallography : Resolves molecular geometry; SHELX software refines crystallographic data .
- HPLC : Quantifies purity (>95% typically required for biological assays) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How can discrepancies in biological activity data for this compound derivatives be systematically addressed?
Answer:
Contradictions often arise from assay variability or compound stability. Mitigation strategies include:
- Solubility Optimization : Pre-dissolve compounds in DMSO or PBS (pH 7.4) to avoid aggregation; measure solubility via shake-flask methods .
- Metabolic Stability Testing : Use recombinant cytochrome P450 enzymes (e.g., CYP2A13) to assess metabolic pathways .
- Dose-Response Validation : Repeat assays with independent batches and include positive/negative controls to rule out batch-specific artifacts .
Advanced: What experimental approaches resolve polymorphism challenges in crystallographic studies of this compound?
Answer:
- Crystallization Screening : Test multiple solvents (e.g., ethanol, acetonitrile) and temperatures to isolate stable polymorphs.
- Data Collection : Use synchrotron radiation for high-resolution data; SHELXL refines structures with twinning or disorder .
- Dynamic Light Scattering (DLS) : Monitors crystal growth kinetics to identify optimal nucleation conditions.
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
Advanced: How can in vitro metabolic pathways of this compound be mapped using enzyme phenotyping?
Answer:
- Liver Microsomes : Incubate with NADPH-regenerating systems to identify phase I metabolites.
- Recombinant CYPs : Test individual isoforms (e.g., CYP3A4, CYP2D6) to pinpoint metabolic liabilities .
- LC-MS/MS Analysis : Quantify metabolite formation rates; compare with control inhibitors (e.g., ketoconazole for CYP3A4) .
Advanced: What strategies improve regioselectivity in functionalizing the pyridazine ring of this compound?
Answer:
- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions before electrophilic quenching.
- Microwave-Assisted Synthesis : Enhances reaction homogeneity and reduces byproduct formation in amination or halogenation steps .
- Computational Modeling : DFT calculations predict reactive sites, guiding experimental design .
Basic: How is this compound utilized in drug discovery pipelines?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
